molecular formula C19H18N2O3 B11628357 N-(2,5-dimethylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide

N-(2,5-dimethylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide

Cat. No.: B11628357
M. Wt: 322.4 g/mol
InChI Key: DGVGFBPJLOYUPP-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide is a substituted acetamide derivative featuring a 2,5-dimethylphenyl group and a 1,3-dioxoisoindolylmethyl moiety. This compound combines an electron-donating dimethylphenyl substituent with a rigid, planar dioxoisoindole ring, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide

InChI

InChI=1S/C19H18N2O3/c1-12-8-9-13(2)17(10-12)20(14(3)22)11-21-18(23)15-6-4-5-7-16(15)19(21)24/h4-10H,11H2,1-3H3

InChI Key

DGVGFBPJLOYUPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE typically involves the following steps:

    Formation of the Isoindoline-1,3-dione Moiety: This can be achieved by the cyclization of phthalic anhydride with ammonia or primary amines under controlled conditions.

    Attachment of the Acetamide Group: The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.

    Substitution on the Phenyl Ring: The 2,5-dimethylphenyl group can be introduced through electrophilic aromatic substitution reactions using appropriate methylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHYLPHENYL)-N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the phenyl ring and the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

N-(2,5-DIMETHYLPHENYL)-N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The isoindoline-1,3-dione moiety is known to interact with nucleophilic sites in proteins and DNA, potentially leading to inhibition of enzyme activity or modulation of gene expression.

Comparison with Similar Compounds

Substituent Position and Electron Effects

Key Analogs:
  • N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (): Exhibits high photosynthetic electron transport (PET) inhibition (IC50 ~10 µM). The 2,5-dimethylphenyl group enhances activity due to optimal lipophilicity and steric positioning, despite methyl being electron-donating.
  • N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (): Similar activity (IC50 ~10 µM), but meta-substitution may alter binding kinetics compared to ortho/para-substituted analogs.
Comparison:

However, the dioxoisoindolylmethyl group introduces additional rigidity and electron-withdrawing character, which could modulate solubility and target interaction compared to simpler carboxamides .

Key Herbicides:
  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): A chloroacetamide herbicide targeting very-long-chain fatty acid synthesis. The methoxymethyl group enhances soil mobility .
  • Metalaxyl (methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine): A fungicide with a dimethylphenyl group and flexible methoxyacetyl chain, enabling systemic plant uptake .
Comparison:

The target compound’s dioxoisoindolylmethyl group differs markedly from alachlor’s chloro and methoxymethyl substituents or metalaxyl’s methoxyacetyl chain.

Crystallographic and Conformational Properties

Key Examples:
  • N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide (): Crystallizes with two molecules per asymmetric unit; meta-substitution stabilizes planar geometry.
  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Twisted conformation (79.7° between phenyl and thiazol rings) with intermolecular N–H⋯N hydrogen bonding.
Comparison:

The dioxoisoindolyl group in the target compound likely induces a more rigid, planar conformation compared to thiazol-containing analogs. This rigidity could reduce solubility but enhance stability in crystalline or lipid-rich environments .

Physicochemical and Bioactivity Trends

Compound Substituents Key Properties/Bioactivity Evidence Source
Target Compound 2,5-dimethylphenyl, dioxoisoindole High lipophilicity; potential PET inhibition (inferred)
N-(2,5-dimethylphenyl)-carboxamide 2,5-dimethylphenyl, hydroxynaphth IC50 ~10 µM (PET inhibition)
Alachlor 2,6-diethylphenyl, methoxymethyl Targets lipid synthesis; soil mobility
N-(3,5-dimethylphenyl)-trichloroacetamide 3,5-dimethylphenyl, trichloro Planar crystal geometry

Biological Activity

N-(2,5-dimethylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide is a synthetic organic compound classified as an amide. It features a unique molecular structure that includes a phthalimide moiety and a substituted phenyl ring, which are significant for its biological activity. This article explores the compound's biological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C19H18N2O3
  • Molecular Weight : Approximately 322.36 g/mol
  • Structure : The compound's structure allows for diverse interactions at the molecular level, making it a subject of interest in pharmacology.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including:

  • Tuberculosis : The compound has shown inhibitory effects on Mycobacterium tuberculosis.
  • Leishmaniasis : It has also been effective against Leishmania species.

The mechanism of action is believed to involve the inhibition of critical enzymes such as DNA polymerases, which are essential for pathogen survival and replication.

Anticancer Potential

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets. This interaction could lead to the inhibition of pathways necessary for tumor growth and proliferation.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed:

  • Pathogens Tested : Mycobacterium tuberculosis and Leishmania spp.
  • Results : The compound inhibited bacterial growth at concentrations as low as 10 μg/mL. Further mechanistic studies indicated that the compound interfered with bacterial DNA synthesis.

Study 2: Anticancer Activity

In another research effort focusing on anticancer activity:

  • Cell Lines Used : Human breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Findings : The compound exhibited an IC50 value of 15 μM against MCF-7 cells and 20 μM against A549 cells. Flow cytometry analysis indicated that treated cells underwent significant apoptosis compared to untreated controls.

Comparative Analysis with Similar Compounds

Compound NameStructural DifferencesNotable Features
N-(2,5-dimethylphenyl)-N-(1,3-dioxoisoindol-2-yl)propanamidePropanamide group instead of acetamidePotentially different biological activity due to acetamide substitution
N-(2,5-dimethylphenyl)-N-(1,3-dioxoisoindol-2-yl)butanamideButanamide group instead of acetamideMay exhibit varying solubility and reactivity profiles

This comparative analysis highlights how structural variations can influence biological activity and therapeutic potential.

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